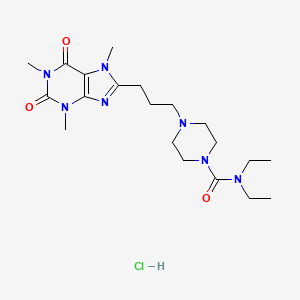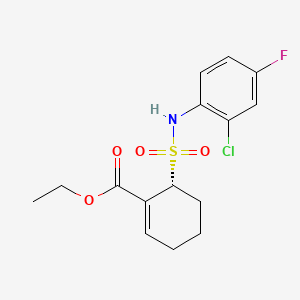
瑞沙妥维
描述
瑞斯妥维德,也称为TAK-242,是一种由武田制药科学家开发的环己烷衍生物。它主要因其作为Toll样受体4 (TLR4)抑制剂的作用而闻名,TLR4是参与免疫反应的受体。瑞斯妥维德已被研究用于其在脓毒症、炎症性疾病和各种癌症等疾病中的潜在治疗应用 .
科学研究应用
作用机制
瑞斯妥维德通过直接结合到Toll样受体4 (TLR4)的胞内结构域发挥作用。这种结合阻止TLR4与其衔接分子(如TIRAP)相互作用,从而抑制下游信号转导。结果,炎症介质(如细胞因子)的产生受到抑制。这种机制使瑞斯妥维德成为一种有效的抗炎剂 .
准备方法
合成路线和反应条件
瑞斯妥维德的合成涉及多个步骤,从环己烯核的制备开始。关键步骤包括:
环己烯环的形成: 这是通过一系列环化反应实现的。
磺酰胺基的引入: 这涉及环己烯衍生物与磺酰胺试剂的反应。
羧酸基的添加: 该步骤涉及酯化反应以引入乙基羧酸酯基团。
反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保以高纯度获得所需产物 .
工业生产方法
瑞斯妥维德的工业生产遵循类似的合成路线,但在更大的规模上。该工艺针对效率、产量和成本效益进行了优化。这涉及使用大型反应器、连续流动工艺和先进的纯化技术,以批量生产瑞斯妥维德 .
化学反应分析
反应类型
瑞斯妥维德经历各种化学反应,包括:
氧化: 瑞斯妥维德可以在特定条件下被氧化以形成氧化衍生物。
还原: 它也可以发生还原反应以产生还原形式。
取代: 该化合物可以参与取代反应,特别是涉及磺酰胺基和羧酸酯基团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生亚砜或砜,而还原可能会产生醇或胺 .
相似化合物的比较
瑞斯妥维德在其对TLR4信号的特异性抑制方面是独一无二的。类似的化合物包括:
TLR4-IN-C34: 另一种具有不同化学结构的TLR4抑制剂。
M62812: 一种具有类似TLR4抑制特性的化合物,但药代动力学和药效学不同。
属性
IUPAC Name |
ethyl (6R)-6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEIJTHMHDMWLJ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CCCC[C@H]1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947269 | |
| Record name | Resatorvid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
TAK-242 suppresses production of inflammatory mediators such as cytokine by inhibiting the signal transduction through Toll-like receptor 4 (TLR4) which is one of the receptors recognizing the bacterial components. | |
| Record name | Resatorvid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
243984-11-4 | |
| Record name | Resatorvid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243984-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resatorvid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243984114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resatorvid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Resatorvid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RESATORVID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2MZ648C31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of resatorvid?
A1: Resatorvid (TAK-242) selectively targets Toll-like receptor 4 (TLR4). [, , , ]
Q2: How does resatorvid interact with TLR4?
A2: Resatorvid binds directly to the intracellular domain of TLR4, specifically at the amino acid cysteine 747 (Cys747). [] This binding interferes with the interaction between TLR4 and its adaptor molecules, such as TIRAP and TRAM. []
Q3: What are the downstream consequences of resatorvid binding to TLR4?
A3: By disrupting the TLR4 signaling pathway, resatorvid inhibits the activation of downstream signaling cascades, including NF-κB, MAPK (JNK, p38, ERK), and interferon-sensitive response element (ISRE) activation. [, , ] This inhibition reduces the production of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α. [, , , , , , , , , ]
Q4: Does resatorvid affect the expression levels of TLR4 itself?
A5: Resatorvid does not seem to directly influence TLR4 expression levels. Studies using human coronary artery endothelial cells exposed to LPS showed no effect of resatorvid on TLR4 expression. []
Q5: What is the molecular formula and weight of resatorvid?
A5: The molecular formula of resatorvid is C22H17ClN4O3S, and its molecular weight is 452.92 g/mol. [This information is not explicitly stated in the provided abstracts but can be found in chemical databases.]
Q6: Is there spectroscopic data available for resatorvid?
A7: While the provided abstracts don't detail specific spectroscopic data, studies have employed techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), hot-stage microscopy (HSM), Raman spectroscopy, and attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopic analysis to characterize resatorvid and its formulations. []
Q7: Has the compatibility of resatorvid with various topical formulations been investigated?
A8: Yes, researchers have explored incorporating resatorvid into topical formulations using FDA-approved excipients, such as DermaBaseTM, PENcreamTM, polyethylene glycol (PEG)-400, propylene glycol (PG), carbomer gel, hyaluronic acid (HA) gel, and Pluronic® F-127 poloxamer triblock copolymer gel. []
Q8: What is the significance of developing topical resatorvid formulations?
A9: Topical formulations are particularly relevant for skin conditions like nonmelanoma skin cancer (NMSC). Delivering resatorvid directly to the skin could enhance its efficacy in preventing UV-induced damage and tumorigenesis while minimizing systemic side effects. [, , ]
Q9: How is resatorvid metabolized in the body?
A10: One known metabolite of resatorvid is 4-amino-3-chlorophenyl hydrogen sulfate (M-III). Research indicates significant species differences in the pharmacokinetics of M-III between rats and dogs, primarily attributed to variations in urinary excretion processes. [, ]
Q10: What in vitro models have been used to investigate the efficacy of resatorvid?
A10: Various cell lines have been employed to study resatorvid's effects, including:
- Human keratinocytes (HaCaT) to understand its role in UV-induced stress signaling and epithelial-mesenchymal transition (EMT). []
- Murine macrophage cell line (RAW264.7) to investigate its ability to suppress LPS-induced inflammation. [, , ]
- Human coronary artery endothelial cells (HCAECs) to examine its impact on vascular inflammatory responses. []
- Human gastric cancer cell line (MFC) to evaluate its potential as a radiosensitizer. []
Q11: What in vivo models have been utilized to assess resatorvid's therapeutic potential?
A11: Several animal models have been employed, including:
- UV-induced skin tumorigenesis in SKH-1 mice: Resatorvid significantly suppressed tumor area and multiplicity, demonstrating its potential in NMSC chemoprevention. [, ]
- Global cerebral ischemic reperfusion injury in rats: Resatorvid pretreatment reduced brain inflammatory markers and histopathological damage, suggesting neuroprotective effects. []
- Methotrexate-induced liver injury in rats: Resatorvid pretreatment showed hepatoprotective effects, reducing inflammation and partially restoring histopathological fatty alterations. []
- Cyclophosphamide-induced mouse cystitis: Resatorvid prevented voiding dysfunction and inflammation, highlighting its potential in treating interstitial cystitis/bladder pain syndrome (IC/BPS). []
- Heme-induced acute lung injury in sickle cell mice: Resatorvid preserved lung function and improved survival, offering a potential therapeutic strategy for acute chest syndrome. []
Q12: Are there any biomarkers associated with resatorvid's efficacy?
A14: While specific biomarkers for resatorvid's efficacy are still under investigation, researchers are exploring the correlation between TLR4 expression levels and treatment response. For instance, in hepatocellular carcinoma (HCC), high tumoral TLR4 mRNA expression was linked to NAFLD and obesity, suggesting a potential target population for resatorvid-based chemoprevention. []
Q13: What drug delivery strategies are being investigated to enhance the efficacy of resatorvid?
A15: Researchers are actively exploring innovative drug delivery systems, such as in situ forming photo-crosslinked hydrogels, to improve resatorvid's delivery to specific target tissues, like surgical wound beds in breast cancer models. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



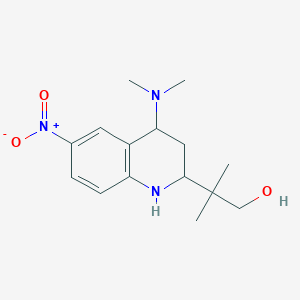
![tert-butyl 2-[[(3S)-2-[(2S)-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]-3-phenylpropanoyl]-1,2-oxazolidine-3-carbonyl]amino]acetate](/img/structure/B1680447.png)
![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)
![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)
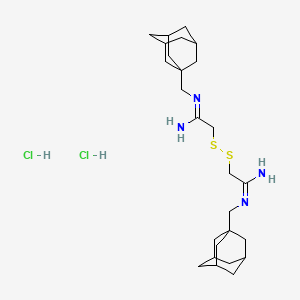
![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)
![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)
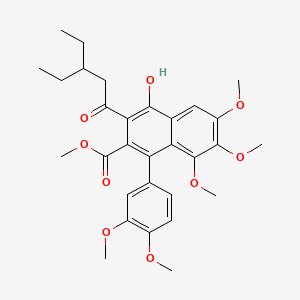
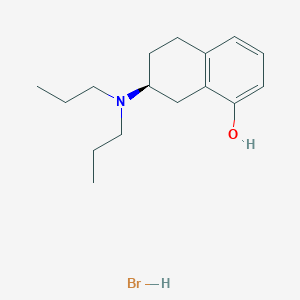
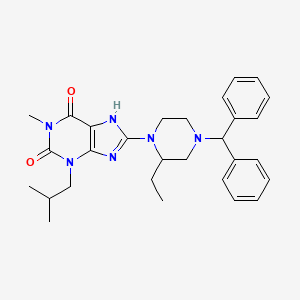

![benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate](/img/structure/B1680465.png)
